

# (+)-Eudesmin: A Comprehensive Technical Guide on its Safety and Toxicity Profile

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## Compound of Interest

Compound Name: (+)-Eudesmin

Cat. No.: B600652

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## Abstract

**(+)-Eudesmin**, a furofuran lignan found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. As with any compound with therapeutic potential, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the current knowledge on the safety and toxicity of **(+)-Eudesmin**, drawing from available in vitro and in vivo studies. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals. While acute toxicity data suggests a favorable safety profile, a notable gap exists in the public domain regarding its genotoxicity, cardiotoxicity, and long-term toxicity, underscoring the need for further investigation.

## Chemical and Physical Properties

Property	Value	Source
IUPAC Name	(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan	PubChem
Molecular Formula	C <sub>22</sub> H <sub>26</sub> O <sub>6</sub>	PubChem
Molecular Weight	386.4 g/mol	PubChem
CAS Number	29106-36-3	PubChem
Appearance	Not specified in literature	-
Solubility	Not specified in literature	-

## Non-Clinical Toxicity

### Acute Oral Toxicity

Studies in murine models indicate that **(+)-Eudesmin** exhibits low acute oral toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as Acute Toxicity Category 4, with the hazard statement "Harmful if swallowed"[\[1\]](#)[\[2\]](#)[\[3\]](#).

Species	Sex	Route of Administration	Vehicle	Dose	Observation Period	Results	Reference
Swiss Mice	Male	Oral	Not Specified	2000 mg/kg	14 days	No deaths or signs of toxicity observed	<a href="#">[4]</a>

### Repeated Dose Toxicity (Sub-acute, Sub-chronic, Chronic)

As of the latest available data, there are no published sub-acute, sub-chronic, or chronic toxicity studies specifically for **(+)-Eudesmin**. Consequently, a No-Observed-Adverse-Effect Level (NOAEL) has not been established. In an in vivo anti-tumor study, daily oral administration of up to 40 mg/kg for 28 days in mice did not result in significant effects on body weight, suggesting a lack of systemic toxicity at this dose level over this period[4].

## Genotoxicity

There is a lack of publicly available data from standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay), for **(+)-Eudesmin**. However, some studies on the broader class of lignans suggest they do not exhibit genotoxic activity[1].

## Cardiotoxicity

Specific data on the potential of **(+)-Eudesmin** to inhibit the human Ether-à-go-go-Related Gene (hERG) channel, a key indicator of cardiotoxicity, is not available in the public domain.

## In Vitro Cytotoxicity

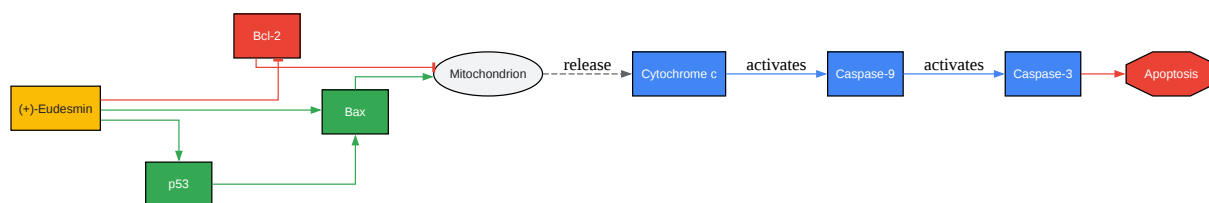
The cytotoxic effects of **(+)-Eudesmin** have been evaluated against various cell lines, with results varying depending on the cell type.

Cell Line	Assay	Incubation Time	IC <sub>50</sub>	Observations	Reference
A549 (Human Lung Carcinoma)	MTT	24 h	18.3 $\mu$ M	Significant inhibitory effect on cell growth with increasing concentration.	[5]
Multiple Human Cancer and Healthy Cell Lines	Not Specified	Not Specified	> 100 $\mu$ M	Considered non-toxic in the tested cell lines.	[6]
PC12 and Cortical Neurons	MTT	24 h	Neuroprotective at 30 nM	Protected against A $\beta$ oligomer-induced cytotoxicity.	[7][8]

## Signaling Pathways Modulated by (+)-Eudesmin

### Mitochondria-Mediated Apoptosis in A549 Lung Cancer Cells

**(+)-Eudesmin** has been shown to induce apoptosis in human lung carcinoma A549 cells through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade[5].

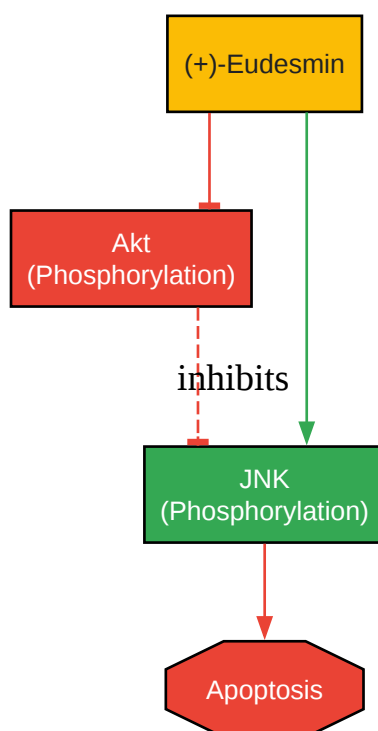


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Caption: Mitochondria-mediated apoptosis pathway induced by **(+)-Eudesmin**.

## Akt/JNK Signaling Pathway in A549 Lung Cancer Cells

In conjunction with the mitochondrial pathway, **(+)-Eudesmin** also modulates the Akt and JNK signaling pathways in A549 cells. It inhibits the phosphorylation of Akt, a pro-survival kinase, and promotes the phosphorylation of JNK, a kinase involved in apoptosis induction[5].

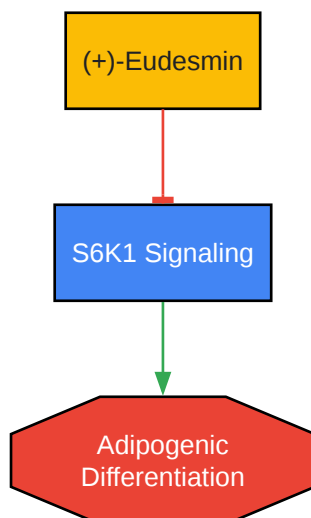


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Caption: Modulation of Akt/JNK signaling pathway by **(+)-Eudesmin**.

## S6K1 Signaling Pathway in Adipogenesis

**(+)-Eudesmin** has been reported to impair adipogenic differentiation by inhibiting the S6K1 signaling pathway[9]. This suggests a potential role in metabolic regulation.



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Caption: Inhibition of S6K1 signaling pathway by **(+)-Eudesmin**.

## Experimental Protocols

### In Vivo Acute Oral Toxicity Study

- Test System: Male Swiss mice (20-25 g).
- Guideline: Based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
- Dose Level: 2000 mg/kg body weight.
- Administration: Single oral gavage.
- Number of Animals: Not specified in the available literature.
- Observation Period: 14 days.

- Endpoints: Mortality, clinical signs of toxicity, and behavioral changes.
- Reference:[4]

## In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Line: A549 human lung adenocarcinoma cells.
- Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- Procedure:
  - Seed A549 cells in 96-well plates at a density of  $1 \times 10^4$  cells/well and incubate overnight.
  - Treat cells with varying concentrations of **(+)-Eudesmin** (e.g., 2.5 to 80  $\mu$ M) for 24 hours.
  - Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  - Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
  - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Endpoint: Cell viability, calculated as a percentage of the untreated control. The half-maximal inhibitory concentration ( $IC_{50}$ ) is determined from the dose-response curve.
- Reference:[5]

## In Vivo Anti-Tumor Efficacy Study

- Test System: Athymic nude mice.
- Tumor Model: Subcutaneous xenograft of A549 cells ( $1 \times 10^6$  cells in 0.2 mL) into the dorsal flank.
- Treatment Initiation: When tumors reach a diameter of approximately 4-5 mm.
- Groups (n=10 per group):

- Control (distilled water)
- **(+)-Eudesmin** (10 mg/kg)
- **(+)-Eudesmin** (20 mg/kg)
- **(+)-Eudesmin** (40 mg/kg)
- Administration: Oral gavage, once daily for 28 days.
- Endpoints:
  - Tumor volume, measured periodically with a digital caliper and calculated using the formula:  $(\text{width}^2 \times \text{length})/2$ .
  - Body weight of the mice, as an indicator of systemic toxicity.
  - Western blot analysis of apoptosis-related proteins in tumor tissue at the end of the study.
- Reference:[4]

## Discussion and Future Directions

The available data suggests that **(+)-Eudesmin** has a low acute toxicity profile and exhibits selective cytotoxicity towards certain cancer cell lines. Its ability to modulate key signaling pathways involved in apoptosis and cell proliferation provides a mechanistic basis for its observed anti-tumor effects.

However, a significant knowledge gap remains concerning its long-term safety profile. To advance the development of **(+)-Eudesmin** as a potential therapeutic agent, further studies are crucial, including:

- Genotoxicity Assessment: A standard battery of genotoxicity tests, including the Ames test and in vitro and in vivo micronucleus assays, is required to rule out mutagenic potential.
- Cardiotoxicity Evaluation: An in vitro hERG assay is essential to assess the risk of QT prolongation and potential cardiotoxicity.



- Repeated Dose Toxicity Studies: 28-day and 90-day oral toxicity studies in rodents are necessary to determine the NOAEL and identify potential target organs for toxicity upon repeated exposure.
- Pharmacokinetics and ADME: A comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of **(+)-Eudesmin** is needed to understand its bioavailability and potential for drug-drug interactions.

## Conclusion

**(+)-Eudesmin** is a promising natural compound with demonstrated pharmacological activities. While initial safety data is encouraging, the lack of comprehensive toxicological data, particularly regarding genotoxicity, cardiotoxicity, and chronic toxicity, represents a significant hurdle for its clinical translation. The information and protocols provided in this guide are intended to serve as a resource for the scientific community to design and execute the necessary studies to fully elucidate the safety and toxicity profile of **(+)-Eudesmin**, thereby paving the way for its potential development as a novel therapeutic agent.

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